molecular formula C19H14F3N3 B11644449 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile

2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile

Cat. No.: B11644449
M. Wt: 341.3 g/mol
InChI Key: QDTVHAUKKFVXCF-SDNWHVSQSA-N
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Description

2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile is a synthetic organic compound that features a benzimidazole core, a trifluoromethyl-substituted phenyl group, and an acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the ethyl group: Alkylation of the benzimidazole nitrogen can be performed using ethyl halides in the presence of a base.

    Attachment of the trifluoromethyl-phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the trifluoromethyl-phenyl group and a halogenated benzimidazole intermediate.

    Formation of the acrylonitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable nitrile compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the ethyl group.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: The trifluoromethyl-phenyl group could participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution might use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include benzimidazole derivatives with oxidized side chains.

    Reduction: Reduced products might feature amine groups in place of nitriles.

    Substitution: Substituted products could include nitro or sulfonyl derivatives of the original compound.

Scientific Research Applications

2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzimidazole cores can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile
  • 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-chlorophenyl)-acrylonitrile
  • 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-methylphenyl)-acrylonitrile

Uniqueness

The presence of the trifluoromethyl group in 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile can significantly influence its chemical properties, such as lipophilicity, electronic effects, and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C19H14F3N3

Molecular Weight

341.3 g/mol

IUPAC Name

(E)-2-(1-ethylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C19H14F3N3/c1-2-25-17-10-6-5-9-16(17)24-18(25)14(12-23)11-13-7-3-4-8-15(13)19(20,21)22/h3-11H,2H2,1H3/b14-11+

InChI Key

QDTVHAUKKFVXCF-SDNWHVSQSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N

Origin of Product

United States

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